2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
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Overview
Description
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide is a chemical compound with potential therapeutic applications. It is a member of the imidazole family, which is known for its diverse biological activities.
Scientific Research Applications
Chemical Properties and Synthesis
Novel Synthesis Methods
Research on novel synthesis methods of compounds similar to 2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide focuses on optimizing the synthesis process and exploring pharmaceutical impurities. For example, the study on omeprazole, a proton pump inhibitor, highlighted the importance of understanding the synthesis process and impurities for the development of similar compounds (Saini et al., 2019).
Chemical Inhibitors and Metabolism
Investigations into chemical inhibitors of cytochrome P450 isoforms provide insights into the metabolism of drugs, including those structurally related to 2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide. These studies are crucial for predicting drug-drug interactions and optimizing therapeutic efficacy (Khojasteh et al., 2011).
Pharmacological Applications
Antimicrobial Activity
Research on the antimicrobial activity of compounds with imidazole scaffolds, similar to 2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide, shows promise in the development of new antibacterial agents. These studies explore the potential of imidazole derivatives in treating infections by targeting specific bacterial enzymes or pathways (Doub, 1968).
Neuroprotective Agents
YM872, a compound with an imidazole scaffold, has been studied for its neuroprotective properties, highlighting the therapeutic potential of similar compounds in treating neurological disorders such as stroke. The research focuses on the compound's ability to inhibit specific receptors involved in neuronal damage (Takahashi et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division , suggesting potential antimicrobial activity.
Mode of Action
Based on the structural similarity to other benzimidazole derivatives, it may interact with its targets and induce changes that inhibit their function .
Biochemical Pathways
Similar compounds have been found to impact pathways related to bacterial cell division .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity .
properties
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-4-3-5-15(12-14)21-18(23)13-25-19-20-10-11-22(19)16-6-8-17(24-2)9-7-16/h3-12H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWYVHFYZBBOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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